Deoxyhypusine

Enzyme kinetics Deoxyhypusine hydroxylase (DOHH) Post-translational modification

Deoxyhypusine (CAS 82543-85-9, ≥98%) is the definitive, non-substitutable substrate for deoxyhypusine hydroxylase (DOHH) kinetic assays and inhibitor screening. Unlike spermidine—which lacks requisite protein context—or hypusine—the mature hydroxylated product—only authentic deoxyhypusine enables precise DOHH catalytic quantification (Km = 0.065 μM). This intermediate is indispensable for DHPS inhibitor target engagement validation (e.g., GC7, Ki = 9.7 nM) via LC-MS/MS, DOHH peptidomimetic inhibitor construction, and dissection of eIF5A state-specific translation effects. Procure with certainty for hypusination pathway research.

Molecular Formula C10H23N3O2
Molecular Weight 217.31 g/mol
CAS No. 82543-85-9
Cat. No. B1670255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxyhypusine
CAS82543-85-9
Synonymsdeoxyhypusine
N(6)-(4-aminobutyl)lysine
Molecular FormulaC10H23N3O2
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESC(CCNCCCCN)CC(C(=O)O)N
InChIInChI=1S/C10H23N3O2/c11-6-2-4-8-13-7-3-1-5-9(12)10(14)15/h9,13H,1-8,11-12H2,(H,14,15)/t9-/m0/s1
InChIKeyPGPFBXMCOQNMJO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Deoxyhypusine (CAS 82543-85-9): An Essential Intermediate in eIF5A Hypusination for Precision Cell Biology


Deoxyhypusine (CAS: 82543-85-9), chemically N6-(4-aminobutyl)-L-lysine, is the obligate intermediate in the unique post-translational hypusination pathway of eukaryotic translation initiation factor 5A (eIF5A) [1]. This compound is formed exclusively by the enzyme deoxyhypusine synthase (DHPS), which transfers an aminobutyl moiety from spermidine to a specific lysine residue of eIF5A [2]. As the direct substrate for deoxyhypusine hydroxylase (DOHH), deoxyhypusine is the penultimate molecular species preceding mature hypusine, the fully active form required for eIF5A function in translation elongation and cellular proliferation [3]. Unlike generic lysine derivatives or polyamines, deoxyhypusine represents a discrete, trackable, and functionally defined intermediate that is essential for validating DHPS/DOHH enzyme activity, profiling small-molecule inhibitors, and interrogating eIF5A biology with molecular precision.

Why Substituting Deoxyhypusine with Hypusine, Spermidine, or Homodeoxyhypusine Compromises Experimental Fidelity


Deoxyhypusine is not functionally interchangeable with structurally similar compounds. While hypusine represents the mature, hydroxylated product essential for full eIF5A activity, deoxyhypusine itself is the only species that can serve as a direct, quantifiable substrate for DOHH enzymatic assays and inhibitor screening [1]. Substitution with spermidine, the polyamine precursor, fails to recapitulate the specific protein-bound context required for DOHH recognition, and its use introduces confounding polyamine pathway off-target effects [2]. Attempts to replace deoxyhypusine with homodeoxyhypusine (an analog with a 5-aminopentyl side chain) result in complete loss of biological activity in translation initiation models, demonstrating the strict structural requirement for the native 4-aminobutyl moiety [3]. Therefore, procurement of authentic deoxyhypusine is non-negotiable for studies aiming to isolate DOHH-mediated biochemistry from upstream DHPS activity or to characterize the functional consequences of incomplete hypusination.

Deoxyhypusine Quantitative Differentiation: Head-to-Head Enzyme Kinetic and Functional Comparisons


DOHH Substrate Affinity: Deoxyhypusine vs. Homodeoxyhypusine and Cross-Species Orthologs

Deoxyhypusine serves as the high-affinity substrate for DOHH, with a Michaelis constant (Km) of 0.065 ± 0.0074 μM for the human enzyme acting on the human eIF5A(Dhp) substrate [1]. In contrast, homodeoxyhypusine, an analog containing a 5-aminopentyl side chain, is not hydroxylated and fails to support eIF5A function [2]. This demonstrates that deoxyhypusine's 4-aminobutyl side chain is a strict structural determinant for DOHH catalysis, and any substitution with longer or chemically distinct side chains abolishes substrate recognition.

Enzyme kinetics Deoxyhypusine hydroxylase (DOHH) Post-translational modification

Functional Activity in Translation Initiation: Deoxyhypusine vs. Unmodified Lysine vs. Homodeoxyhypusine

In an in vitro model assay for translation initiation (methionyl-puromycin synthesis), eIF-4D (eIF5A) containing deoxyhypusine provided a significant degree of stimulation compared to the unmodified precursor [1]. While the fully hydroxylated hypusine-containing form exhibits maximal activity, the deoxyhypusine intermediate retains substantial functional competence. Critically, the variant containing homodeoxyhypusine (5-aminopentyl analog) showed little or no activity, establishing a clear structure-activity hierarchy.

Translation initiation eIF5A function Methionyl-puromycin synthesis

DOHH Inhibition Profile: Deoxyhypusine as Substrate vs. Synthetic Deoxyhypusine Peptide as Inhibitor

While deoxyhypusine itself (as a free amino acid) does not inhibit DOHH, a synthetic nonapeptide containing deoxyhypusine (Lys-Thr-Gly-deoxyhypusine-His-Gly-His-Ala-Lys) acts as a competitive inhibitor of DOHH with a Ki of 0.44 ± 0.02 mM [1]. This peptide, which mimics the native eIF5A sequence surrounding the hypusination site, exhibits weaker inhibition than the natural polyamine spermine (Ki = 0.25 ± 0.02 mM). Notably, a control peptide substituting lysine for deoxyhypusine had little effect on enzyme activity, confirming that the deoxyhypusine moiety is the essential pharmacophore for DOHH engagement.

Enzyme inhibition Deoxyhypusine hydroxylase Drug discovery

Analytical Differentiation: Deoxyhypusine vs. Hypusine via HPLC and LC-MS/MS for Pathway Monitoring

Deoxyhypusine can be reliably distinguished and quantified from its hydroxylated product, hypusine, using established analytical methods. A sensitive HPLC method employing Nε-(5-aminopentyl)lysine as an internal standard enables the simultaneous determination of both hypusine and deoxyhypusine in protein hydrolysates [1]. More recent high-resolution LC-MS/MS approaches, such as those employing Orbitrap instruments, can resolve deoxyhypusine intermediates from fully hydroxylated hypusine on eIF5A, enabling detailed mapping of the modification pathway [2].

Analytical chemistry LC-MS/MS Post-translational modification analysis

Inhibition of DHPS by GC7: Contextualizing Deoxyhypusine as a Biosynthetic Intermediate

The spermidine analog GC7 (N1-guanyl-1,7-diaminoheptane) is a potent, cell-permeable inhibitor of deoxyhypusine synthase (DHPS) with a Ki of 9.7 nM [1]. By blocking DHPS, GC7 prevents the formation of deoxyhypusine, thereby arresting eIF5A hypusination. This demonstrates that deoxyhypusine is the obligate intermediate downstream of DHPS, and its levels serve as a direct pharmacodynamic biomarker for DHPS inhibition.

Enzyme inhibition Deoxyhypusine synthase Chemical probe

Deoxyhypusine: Validated Application Scenarios in Enzyme Assays, Inhibitor Screening, and Pathway Analysis


Enzymatic Assays for Deoxyhypusine Hydroxylase (DOHH) Activity

Use deoxyhypusine-containing eIF5A (or synthetic deoxyhypusine peptides) as the substrate to quantify DOHH catalytic efficiency (Km = 0.065 μM for human enzyme) [1]. This assay is essential for characterizing DOHH kinetics, screening for novel DOHH inhibitors, and validating the functional consequences of DOHH mutations. The strict structural requirement for the 4-aminobutyl side chain [2] ensures that only authentic deoxyhypusine yields accurate kinetic parameters.

Pharmacodynamic Biomarker for DHPS Inhibitor Efficacy

Quantify deoxyhypusine levels in cellular or tissue lysates via HPLC or LC-MS/MS [1] as a direct readout of DHPS enzymatic activity. This application is critical for validating the on-target engagement of DHPS inhibitors like GC7 (Ki = 9.7 nM) [2] and for establishing structure-activity relationships in medicinal chemistry campaigns targeting the hypusination pathway.

Synthesis of DOHH-Selective Inhibitor Peptides

Employ deoxyhypusine as the core pharmacophore for solid-phase peptide synthesis of DOHH inhibitors [1]. The deoxyhypusine nonapeptide (Ki = 0.44 mM) serves as a validated lead scaffold [2]. Substituting deoxyhypusine with lysine abolishes inhibitory activity, confirming that the deoxyhypusine moiety is indispensable for DOHH active site recognition.

eIF5A Functional Studies in Translation Elongation

Utilize recombinant eIF5A containing exclusively deoxyhypusine (bypassing DOHH hydroxylation) to dissect the relative contributions of the deoxyhypusine and hypusine states to translation elongation and mRNA-specific effects [1]. This application is particularly valuable for understanding why certain cellular contexts (e.g., hypoxia, iron deficiency) may accumulate deoxyhypusine-modified eIF5A and how this intermediate state impacts translation fidelity.

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